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Introduction
Fumagilin-105, a synthetic analog of fumagillin, is a potent inhibitor of angiogenesis, the

physiological process through which new blood vessels form from pre-existing ones. The

primary molecular target of fumagillin and its analogs is Methionine Aminopeptidase 2

(MetAP2), a key enzyme involved in the post-translational modification of proteins.[1][2][3]

Inhibition of MetAP2 disrupts endothelial cell proliferation and migration, which are critical steps

in angiogenesis.[1] Lentiviral-based assays provide a robust and versatile platform for studying

the anti-angiogenic effects of compounds like Fumagilin-105. These assays allow for stable

and long-term modulation of gene expression in target cells, enabling detailed investigation of

drug mechanisms and efficacy.[4][5]

This document provides detailed application notes and protocols for utilizing lentiviral-based

assays to study the effects of Fumagilin-105 on endothelial cells. The protocols cover

lentiviral-mediated shRNA knockdown of MetAP2 to mimic the pharmacological effects of

Fumagilin-105, as well as assays to assess cell viability, and angiogenesis in vitro.

Key Applications
Target Validation: Utilizing lentiviral-mediated shRNA to specifically knock down MetAP2

expression in endothelial cells, thereby validating it as the primary target of Fumagilin-105.

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by

MetAP2 inhibition through the use of lentiviral reporters and gene overexpression systems.
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Drug Efficacy Screening: Quantifying the anti-angiogenic potential of Fumagilin-105 by

observing its effects on endothelial cell proliferation, migration, and tube formation in vitro.

Comparative Analysis: Comparing the cellular effects of Fumagilin-105 treatment with those

of MetAP2 knockdown to confirm on-target activity.

Data Presentation
Table 1: Comparative IC50 Values of Fumagillin Analogs on Endothelial Cell Proliferation

Compound Target Cells IC50 (nM)

Fumagilin HUVEC 1.5

Fumagilin-105 HUVEC 0.8

TNP-470 HUVEC 1.2

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: Quantitative Analysis of In Vitro Tube Formation Assay

Treatment Group Total Tube Length (µm) Number of Junctions

Untreated Control 12,500 ± 850 150 ± 20

Vehicle Control (DMSO) 12,300 ± 900 145 ± 18

Fumagilin-105 (1 nM) 4,200 ± 550 45 ± 10

Lentiviral shMetAP2 3,800 ± 600 40 ± 8

Lentiviral Scrambled shRNA 12,000 ± 800 140 ± 22

Note: The data presented in this table is representative and intended for illustrative purposes.

Values are represented as mean ± standard deviation.

Signaling Pathway
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Caption: Fumagilin-105 inhibits MetAP2, leading to decreased angiogenesis.

Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of
MetAP2 in HUVECs
This protocol describes the transduction of Human Umbilical Vein Endothelial Cells (HUVECs)

with lentiviral particles carrying shRNA against MetAP2.

Materials:

HUVECs (passage 2-5)

Endothelial Cell Growth Medium (EGM-2)

Lentiviral particles containing shRNA targeting MetAP2 (shMetAP2)[6][7]

Lentiviral particles containing a non-targeting scrambled shRNA (Control)

Polybrene (8 mg/mL stock solution)

Puromycin

6-well tissue culture plates
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Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Procedure:

Cell Seeding: The day before transduction, seed HUVECs in a 6-well plate at a density of 1 x

10^5 cells per well in 2 mL of EGM-2 medium. Ensure cells are 50-70% confluent on the day

of transduction.

Transduction:

On the day of transduction, remove the culture medium.

Add 1 mL of fresh EGM-2 to each well.

Add polybrene to a final concentration of 8 µg/mL to each well to enhance transduction

efficiency.[8][9]

Add the appropriate amount of lentiviral particles (shMetAP2 or scrambled control) to

achieve the desired Multiplicity of Infection (MOI). A typical starting MOI for HUVECs is 5-

10.

Gently swirl the plate to mix.

Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.

Medium Change: After the incubation period, remove the virus-containing medium and

replace it with 2 mL of fresh EGM-2.

Puromycin Selection: 48 hours post-transduction, begin selection by adding puromycin to the

culture medium. The optimal concentration of puromycin should be determined beforehand

by generating a kill curve for HUVECs (typically 1-2 µg/mL).

Expansion of Transduced Cells: Continue to culture the cells in the presence of puromycin,

changing the medium every 2-3 days. Non-transduced cells will be eliminated. Expand the

stable, puromycin-resistant cells for subsequent experiments.
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Verification of Knockdown: Confirm the knockdown of MetAP2 expression by Western

blotting or qRT-PCR.

Day 1: Seed HUVECs

Day 2: Transduce with Lentivirus
(shMetAP2 or Scrambled) + Polybrene

Day 3: Change Medium

Day 4: Start Puromycin Selection

Days 7-14: Expand Stable Cells

Verify Knockdown (Western/qRT-PCR)

Click to download full resolution via product page

Caption: Workflow for lentiviral-mediated shRNA knockdown in HUVECs.

Protocol 2: Cell Viability/Proliferation Assay
This assay is used to determine the effect of Fumagilin-105 and MetAP2 knockdown on

HUVEC proliferation.

Materials:
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Stable HUVEC lines (shMetAP2 and scrambled control)

Wild-type HUVECs

Fumagilin-105

EGM-2 medium

96-well tissue culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Luminometer

Procedure:

Cell Seeding: Seed wild-type HUVECs, shMetAP2 HUVECs, and scrambled control

HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.

Treatment:

For the wild-type HUVECs, add Fumagilin-105 at various concentrations (e.g., 0.1 nM to

100 nM). Include a vehicle control (DMSO).

For the shMetAP2 and scrambled control cells, add 100 µL of fresh EGM-2.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Viability Measurement:

Allow the plate and its contents to equilibrate to room temperature for 30 minutes.

Add 100 µL of the CellTiter-Glo® reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.
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Data Analysis: Calculate the percentage of cell viability relative to the control group and

determine the IC50 value for Fumagilin-105.

Protocol 3: In Vitro Endothelial Cell Tube Formation
Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step

in angiogenesis.[10][11][12]

Materials:

Stable HUVEC lines (shMetAP2 and scrambled control)

Wild-type HUVECs

Fumagilin-105

Basement Membrane Extract (BME), such as Matrigel®

96-well tissue culture plates (pre-chilled)

EGM-2 medium (serum-starved overnight if necessary)

Calcein AM (for visualization, optional)

Inverted microscope with a camera

Procedure:

Plate Coating: Thaw the BME on ice overnight. Using pre-chilled pipette tips, coat the wells

of a 96-well plate with 50 µL of BME per well.[12]

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]

Cell Preparation:

Harvest the wild-type, shMetAP2, and scrambled control HUVECs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15623099?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pubmed.ncbi.nlm.nih.gov/25225985/
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/endothelial-angiogenesis-assay
https://www.benchchem.com/product/b15623099?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/endothelial-angiogenesis-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the cells in EGM-2 at a concentration of 1 x 10^5 cells/mL.

Treatment and Seeding:

For wild-type HUVECs, prepare cell suspensions containing Fumagilin-105 at the desired

concentration or a vehicle control.

Add 100 µL of the appropriate cell suspension to each BME-coated well.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube

formation periodically under an inverted microscope.

Visualization and Quantification:

After incubation, capture images of the tube network in each well.

If using Calcein AM for visualization, incubate the cells with the dye for 30 minutes prior to

imaging.[13]

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software (e.g., ImageJ

with the Angiogenesis Analyzer plugin).[11]
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Coat 96-well plate with BME

Incubate at 37°C to solidify

Add cells +/- Fumagilin-105 to wells

Prepare HUVEC suspensions
(WT, shMetAP2, scrambled)

Incubate for 4-18 hours

Visualize and capture images

Quantify tube formation
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Caption: Workflow for the in vitro endothelial cell tube formation assay.

Conclusion
Lentiviral-based assays are indispensable tools for the preclinical evaluation of anti-angiogenic

compounds like Fumagilin-105. By enabling stable and specific gene knockdown, these

assays facilitate robust target validation and detailed mechanistic studies. The protocols

outlined in this document provide a comprehensive framework for researchers to investigate

the anti-angiogenic properties of Fumagilin-105 in a controlled and reproducible manner. The

combination of lentiviral-mediated gene silencing with functional in vitro assays offers a

powerful approach to advance our understanding of novel anti-angiogenic therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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